2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one
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Overview
Description
2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(8-(chloromethyl)-2-azaspiro[45]decan-2-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursorsThe final step involves the addition of the amino and methylbutanone groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)propan-1-one
- 8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One
- 2,4-Diaminopyrimidine Derivatives
Uniqueness
2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one is unique due to its specific spirocyclic structure and the presence of the chloromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C15H27ClN2O |
---|---|
Molecular Weight |
286.84 g/mol |
IUPAC Name |
2-amino-1-[8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C15H27ClN2O/c1-11(2)13(17)14(19)18-8-7-15(10-18)5-3-12(9-16)4-6-15/h11-13H,3-10,17H2,1-2H3 |
InChI Key |
RDPBDWBMTBUXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2(C1)CCC(CC2)CCl)N |
Origin of Product |
United States |
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